molecular formula C8H5ClO4 B1346634 4-Chlorophthalic acid CAS No. 89-20-3

4-Chlorophthalic acid

Cat. No.: B1346634
CAS No.: 89-20-3
M. Wt: 200.57 g/mol
InChI Key: DVIPPHSQIBKWSA-UHFFFAOYSA-N
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Description

4-Chlorophthalic acid is an organic compound with the molecular formula C8H5ClO4. It is a derivative of phthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophthalic acid can be synthesized through several methods. One common approach involves the chlorination of phthalic anhydride. This process typically requires the use of chlorine gas and a catalyst under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, this compound is often produced by the Diels-Alder reaction of maleic anhydride with chloroprene, followed by aromatization using liquid bromine. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chlorophthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorophthalic acid involves its interaction with various molecular targets. In chemical reactions, the chlorine atom and carboxylic acid groups play crucial roles in determining the reactivity and selectivity of the compound. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 4-Chlorophthalic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where selective reactivity is required .

Properties

IUPAC Name

4-chlorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5ClO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIPPHSQIBKWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2045022
Record name 4-Chlorophthalic acid
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Molecular Weight

200.57 g/mol
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CAS No.

89-20-3
Record name 4-Chlorophthalic acid
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Record name 4-Chlorophthalic acid
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Record name 4-CHLOROPHTHALIC ACID
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Record name 1,2-Benzenedicarboxylic acid, 4-chloro-
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Record name 4-Chlorophthalic acid
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Record name 4-chlorophthalic acid
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Record name 4-CHLOROPHTHALIC ACID
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Synthesis routes and methods I

Procedure details

The chlorination of the phthalic acid is effected in analogy with known methods in water at 45° to 50° by admitting chlorine gas with the pH value being kept at approximately 5 by the addition of aqueous sodium hydroxide. After approximately 10 hours reacting, a mixture containing approximately 63% 4,5-dichlorophthalic acid, 17% 3,4-dichlorophthalic acid, 9% 3,6-dichlorophthalic acid, 6% trichlorophthalic acid and 4% 4-chlorophthalic acid (chromatographic analysis) is obtained. The mixture is heated under low vacuum to approximately 200° to yield the corresponding chlorophthalic acid anhydride. The product is employed as such for the reaction with the 1,8-diaminonaphthalene.
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Synthesis routes and methods II

Procedure details

To a suspension of 750 g of monosodium-4-chlorophthalate and 1200 ml water was added 120 ml conc. sulfuric acid. The resulting brown solution was extracted with three 400 ml portions of ether. The combined extracts were treated with carbon black, filtered and the ether distilled. The 4-chlorophthalic acid obtained was dehydrated by heating to 170°C for two hours to give 550 g of anhydride. To a solution of the anhydride in 600 ml of toluene was added 219 g of n-butylamine diluted with an equal weight of toluene. The solution was refluxed for 16 hours and the water formed was collected in a Dean-Stark trap. After treatment with carbon black the hot toluene solution was cooled to 5°C to give 280 g of crude 4-chloro-N-butyl phthalimide. Recrystallization from 1000 ml ethanol afforded 240 g of 99% pure imide.
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monosodium 4-chlorophthalate
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750 g
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Synthesis routes and methods III

Procedure details

The starting material is prepared as follows: The mixture of 9.0 g of 4-chloro-o-xylene and the solution of 60.7 g of potassium permanganate in 280 ml of water is refluxed until the purple color disappears (about 7 hours) whereupon 3/4 of the water are distilled off and the remaining suspension is filtered while still hot. The residue is washed with hot water several times the clear and colorless filtrate (pH~12) is concentrated to about 50 ml and acidified with 33 ml of concentrated hydrochloric acid. The cold mixture is extracted 3 times with ethyl acetate, the organic layer dried and evaporated to give the 4 -chlorophthalic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the solubility behavior of 4-chlorophthalic acid?

A1: The solubility of this compound has been investigated in various solvents. Research indicates that its solubility in water increases with temperature []. Specifically, the solubility of this compound in water was measured at temperatures ranging from 283.15 K to 333.15 K []. Additionally, its solubility has been studied in organic solvents like ethyl acetate, acetone, and 1,4-dioxane, with the findings fitted to the modified Apelblat equation for correlation [].

Q2: Can you describe the solid-liquid phase behavior of mixtures containing this compound?

A2: Research has explored the solid-liquid phase equilibrium of the ternary system comprising 3-chlorophthalic acid, this compound, and water at 283.15 K and 313.15 K []. The study revealed the formation of an adductive compound with the formula (3-C6H3Cl(COOH)2 · 4- C6H3Cl(COOH)2) alongside the individual acids []. The phase diagrams, constructed based on solubility measurements, indicated that the crystallization field of 3-chlorophthalic acid was more prominent than that of the adduct or this compound at both temperatures []. This information is crucial for understanding crystallization processes and separation methods for these compounds.

Q3: Are there any analytical methods for quantifying this compound and related compounds?

A3: Yes, high-performance liquid chromatography (HPLC) has been employed for the simultaneous determination of this compound, its isomer 3-chlorophthalic acid, and their corresponding anhydride forms []. This method utilizes a Luna-C18 column, a methanol-ammonium dihydrogen phosphate mobile phase, and UV detection at 240 nm []. The anhydride forms are converted to their respective monochloro-O-carboxyl ethyl benzoate isomers through esterification with ethanol prior to analysis [].

Q4: Has the biodegradation of this compound been studied?

A4: Research has shown that certain bacterial species can degrade this compound. For instance, a mixed bacterial culture (ON-7) and Bacillus sp. strain FO were found to decarboxylate this compound, resulting in the formation of 3-chlorobenzoic acid []. This decarboxylation process is attributed to a novel decarboxylase enzyme found in these microorganisms []. Understanding these biodegradation pathways is essential for evaluating the environmental fate of this compound.

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